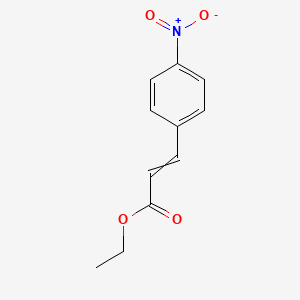

2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester

Description

Significance within Acrylate (B77674) Esters and Nitroaromatic Systems

The chemical reactivity of 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester is largely dictated by the interplay of its two key functional components: the acrylate ester and the nitroaromatic system.

Acrylate Esters: Acrylate esters are α,β-unsaturated esters that are widely utilized as versatile intermediates in organic synthesis. The conjugated system, which includes a phenyl ring, a carbon-carbon double bond, and a carbonyl group, allows for a variety of chemical reactions, most notably Michael additions. In the case of ethyl 4-nitrocinnamate, the carbon-carbon double bond acts as a Michael acceptor, readily reacting with nucleophiles. This reactivity is fundamental to its use in the synthesis of more complex molecules, including heterocyclic compounds like piperidine (B6355638) and glutarate derivatives, which form the core of many biologically active compounds.

Nitroaromatic Systems: The nitro group (–NO₂) is a potent electron-withdrawing group, and its presence on the aromatic ring significantly influences the molecule's electronic properties and reactivity. This electron-withdrawing nature has several important consequences:

Enhanced Electrophilicity: The nitro group deactivates the aromatic ring towards electrophilic substitution while simultaneously activating the α,β-unsaturated system towards nucleophilic attack. This makes the β-carbon of the double bond particularly susceptible to conjugate addition reactions.

Reactivity Tuning: The strong electron-withdrawing effect of the nitro group can influence the stereochemical outcome of reactions at the double bond, an area of active investigation for developing stereoselective transformations.

Synthetic Handle: The nitro group itself can be chemically modified. A common and synthetically valuable transformation is its reduction to an amino group (–NH₂), which is a key step in the synthesis of anilines and their derivatives, widely used in the production of dyes and pharmaceuticals.

The combination of these two systems in a single molecule makes ethyl 4-nitrocinnamate a highly useful and versatile reagent in the toolbox of synthetic organic chemists.

Interactive Data Table: Comparative Properties of Substituted Ethyl Cinnamates

| Compound Name | Substituent (Para-position) | 1H NMR Chemical Shift of β-Vinylic Proton (ppm) | Hammett Substituent Constant (σp) |

| Ethyl Cinnamate (B1238496) | -H | ~7.68 | 0.00 |

| Ethyl 4-methoxycinnamate | -OCH₃ | Lower than Ethyl Cinnamate | -0.27 |

| Ethyl 4-chlorocinnamate | -Cl | Higher than Ethyl Cinnamate | 0.23 |

| Ethyl 4-nitrocinnamate | -NO₂ | ~7.71 | 0.78 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The trend of downfield shift with increasing electron-withdrawing nature of the substituent is a key takeaway.

Historical Context of Related Cinnamate Derivatives in Academic Inquiry

The academic journey of cinnamate derivatives is deeply rooted in the history of organic chemistry. Cinnamic acid, the parent compound of this class, was first isolated in 1872 by F. Beilstein and A. Kuhlberg from natural sources like cinnamon bark and balsam resins. researchgate.net This discovery paved the way for extensive research into its synthesis and the properties of its derivatives.

Two of the most significant early advancements in the synthesis of cinnamic acids and their esters were the Perkin reaction and the Claisen-Schmidt condensation. The Perkin reaction, developed by William Henry Perkin, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. This became a primary method for synthesizing α,β-unsaturated aromatic acids, including cinnamic acid. The Claisen-Schmidt reaction, on the other hand, describes the base-catalyzed condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound lacking an α-hydrogen to form an α,β-unsaturated carbonyl compound.

These foundational synthetic methods, developed in the late 19th and early 20th centuries, were crucial in making cinnamic acid and its esters readily available for further study. Early research focused on their natural occurrence, isolation, and their use in the burgeoning flavor and perfume industries. The pleasant, fruity-balsamic odor of many cinnamate esters, such as ethyl cinnamate, led to their widespread use in fragrances.

As the 20th century progressed, the focus of academic inquiry shifted towards understanding the reactivity of these molecules and harnessing it for more complex organic syntheses. The recognition of the α,β-unsaturated system as a key reactive site opened up avenues for a plethora of addition reactions. The study of substituent effects on the reactivity of the aromatic ring and the conjugated system, often rationalized through concepts like the Hammett equation, allowed for a more predictable and controlled use of these compounds in synthesis. This deeper understanding of their chemical behavior has cemented the place of cinnamate derivatives as indispensable tools in academic and industrial chemical research, with applications ranging from materials science to medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBQVGXIMLXCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953-26-4 | |

| Record name | Ethyl 3-(4-nitrophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 Propenoic Acid, 3 4 Nitrophenyl , Ethyl Ester

Regioselective Nitration of Cinnamate (B1238496) Precursors

One of the most direct routes to synthesize ethyl (E)-3-(4-nitrophenyl)acrylate is through the electrophilic nitration of a cinnamate precursor, such as ethyl cinnamate. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the cinnamate ester. The regioselectivity of this substitution is critical and is governed by the electronic properties of the substituent already present on the benzene (B151609) ring.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-withdrawing nature of the ethyl acrylate (B77674) group deactivates the aromatic ring, making the reaction conditions important for achieving good yields. rsc.org Studies have shown that the rates of nitration for cinnamic acid and its esters are influenced by the acidity of the medium. rsc.org

In the electrophilic aromatic substitution of substituted benzenes, the existing substituent directs the incoming electrophile to specific positions on the ring. The propenoate group (-CH=CH-COOR) on a cinnamate ester is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. This is due to its electron-withdrawing character.

However, it is an ortho, para-director. masterorganicchemistry.com This can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed when the nitronium ion attacks the ortho, meta, or para positions.

Attack at the para position: The positive charge can be delocalized onto the benzylic carbon, which is adjacent to the double bond, providing additional resonance stabilization.

Attack at the ortho position: Similar to the para attack, resonance stabilization of the positive charge occurs. However, steric hindrance between the bulky substituent and the incoming electrophile can make the ortho position less accessible than the para position. mnstate.eduyoutube.com

Attack at the meta position: The positive charge cannot be effectively delocalized onto the benzylic carbon, resulting in a less stable intermediate compared to the ortho and para cases. masterorganicchemistry.com

Consequently, the nitration of methyl trans-cinnamate or ethyl cinnamate yields predominantly the para-nitro product, with the ortho-nitro product as a minor isomer. rsc.org The ratio between ortho and para products can be influenced by factors like the steric bulk of the ester group and the reaction conditions. mnstate.eduyoutube.com

Palladium-Catalyzed Synthetic Routes to Aryl Acrylates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, is widely used for the synthesis of aryl acrylates. ugent.be This methodology involves the reaction of an aryl halide with an alkene, such as ethyl acrylate, in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of ethyl (E)-3-(4-nitrophenyl)acrylate, this would typically involve coupling a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) with ethyl acrylate.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the acrylate into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.

The efficiency and yield of the Mizoroki-Heck reaction are highly dependent on the optimization of several reaction parameters, including the catalyst, base, solvent, and temperature. ugent.be

Catalyst: While various palladium sources can be used, such as Pd(OAc)₂ and PdCl₂, catalysts like palladium on carbon (Pd/C) offer economic and practical advantages. rsc.org N-heterocyclic carbene (NHC) based palladate pre-catalysts have also been developed, which are converted into the active Pd-NHC species under the reaction conditions and show high efficiency. ugent.be

Base: A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include organic amines like triethylamine (B128534) (TEA) and inorganic bases such as potassium carbonate (K₂CO₃). ugent.bersc.org

Solvent: The choice of solvent can significantly impact the reaction. High-boiling polar aprotic solvents like dimethylformamide (DMF) are often effective. ugent.be More recently, bio-based solvents like Cyrene have been explored as greener alternatives, demonstrating good yields and lower palladium leaching. rsc.org

Temperature: Temperature is a critical factor, with higher temperatures often leading to better yields and faster reaction times. Reactions are commonly run at temperatures ranging from 80 °C to 150 °C. ugent.bersc.org

The table below summarizes the optimization of a Heck reaction for the synthesis of an aryl acrylate, demonstrating the influence of various parameters.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | 10% Pd/C | TEA (1.0) | Cyrene | 50 | 5 |

| 2 | 10% Pd/C | TEA (1.0) | Cyrene | 80 | 25 |

| 3 | 10% Pd/C | TEA (1.0) | Cyrene | 150 | 75 |

| 4 | Pd-1 (1.4) | K₂CO₃ (2.0) | DMF | 100 | >95 |

| Data adapted from multiple sources to illustrate general optimization trends. ugent.bersc.org |

Horner-Wadsworth-Emmons Reaction Protocols

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity. wikipedia.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org To synthesize ethyl (E)-3-(4-nitrophenyl)acrylate, the reaction is performed between 4-nitrobenzaldehyde (B150856) and the carbanion generated from triethyl phosphonoacetate.

The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, and the water-soluble dialkyl phosphate (B84403) byproduct is easily removed during workup, simplifying purification. wikipedia.orgorganic-chemistry.org

A key feature of the HWE reaction is its high stereoselectivity, typically producing the (E)-alkene (trans isomer) as the major product. wikipedia.orgrsc.org The stereochemical outcome is influenced by both thermodynamic and kinetic factors. The reaction proceeds through an intermediate oxaphosphetane. The formation of the more thermodynamically stable trans-alkene is favored, especially when using stabilized phosphonates like triethyl phosphonoacetate. organic-chemistry.org

The choice of base and reaction conditions can further enhance the (E)-selectivity. Bases such as LiOH, K₂CO₃, and DBU are commonly employed. rsc.orgoup.com Studies have shown that factors like the steric bulk of the aldehyde and higher reaction temperatures can also favor the formation of the (E)-isomer. wikipedia.org Solvent-free conditions using bases like LiOH·H₂O have been reported to give excellent (95–99%) E-selectivity for reactions between aromatic aldehydes and triethyl 2-phosphonopropionate. oup.com

In the pursuit of more environmentally benign chemical processes, deep eutectic solvents (DES) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). rsc.orgcore.ac.uk DES are mixtures of two or more components that form a eutectic with a melting point much lower than that of the individual components. core.ac.uk They are often biodegradable, non-toxic, and non-flammable. rsc.org

The table below presents results for the HWE synthesis of various ethyl cinnamate derivatives in a deep eutectic solvent.

| Aldehyde Substituent | Base | Solvent | Yield (%) | E/Z Ratio |

| 4-NO₂ | DBU | ChCl/Urea | 95 | >99:1 |

| 4-Br | DBU | ChCl/Urea | 94 | >99:1 |

| 4-Cl | DBU | ChCl/Urea | 92 | >99:1 |

| H | DBU | ChCl/Urea | 96 | >99:1 |

| Data derived from studies on HWE reactions in DES. rsc.orgrsc.org |

Knoevenagel Condensation Pathways for Cyanoacrylate Analogues

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. This methodology is extensively used for the synthesis of electron-deficient olefins, including cyanoacrylate analogues, which are valuable intermediates in the production of more complex molecules. scielo.org.mxoiccpress.com

Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, a cyanoacrylate analogue of 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester, is efficiently achieved through the Knoevenagel condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate. scielo.org.mxrsc.org Various catalytic systems and reaction conditions have been developed to optimize the yield and efficiency of this transformation.

One reported method utilizes diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst, resulting in a high yield of 93%. scielo.org.mx Another approach employs a base-free condensation catalyzed by copper powder in ethanol, yielding the product as a white solid. rsc.org The reaction can also be effectively catalyzed by photo-activated carbon dots, producing the desired acrylate. mdpi.com Furthermore, metal-organic frameworks (MOFs) have been investigated as catalysts for the condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate, demonstrating their potential in facilitating this reaction. researchgate.net

Below is a table summarizing various synthetic protocols for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Diisopropylethylammonium acetate (DIPEAc) | 4-nitrobenzaldehyde, Ethyl cyanoacetate | - | - | 93% | scielo.org.mx |

| Copper powder | 4-nitrobenzaldehyde, Ethyl cyanoacetate | Ethanol | 56 °C, 16 h | 87% (calculated) | rsc.org |

| Photo-activated Carbon Dots (CDs) | 4-nitrobenzaldehyde, Ethyl cyanoacetate | Ethanol | Light irradiation, 30 min | - | mdpi.com |

| Metal-Organic Frameworks (MOFs) | 4-nitrobenzaldehyde, Ethyl cyanoacetate | - | - | - | researchgate.net |

Characterization data for the product, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, includes a melting point of 161-165 °C. scielo.org.mx Another measurement records the melting point at 167–168 °C. mdpi.com

Catalytic Enhancements in Knoevenagel Condensation

Significant research has focused on developing more efficient and environmentally benign catalysts for the Knoevenagel condensation. These advancements aim to improve yields, shorten reaction times, and simplify purification processes.

Heterogeneous Catalysts:

Metal Surfaces: Inexpensive and readily available copper powder has been used to catalyze the condensation under mild, base-free conditions. oiccpress.comrsc.org

Magnetic Nanoparticles: Ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been presented as an effective and reusable catalyst, offering high yields and short reaction times. oiccpress.com

Metal-Organic Frameworks (MOFs): MOFs, such as MOF-Cr, are noted for their high surface area and thermal stability, making them effective catalysts for the condensation reaction between 4-nitrobenzaldehyde and ethyl cyanoacetate. researchgate.net

Homogeneous and Other Catalysts:

Ionic Liquids: Diisopropylethylammonium acetate (DIPEAc) serves as an efficient catalyst, leveraging the high polarity and selectivity often associated with ionic liquids. scielo.org.mx

Organocatalysts: L-proline has been utilized as an environmentally friendly catalyst for Knoevenagel condensations. oiccpress.com Triphenylphosphine is also an effective catalyst for mild, solvent-free reactions. organic-chemistry.org

Photocatalysts: Photo-activated carbon dots have emerged as a novel catalyst, using light to drive the reaction efficiently. mdpi.com

The table below compares different catalytic systems used for Knoevenagel condensations to produce cyanoacrylates.

| Catalyst Type | Specific Example | Key Advantages | Reference |

| Metal Surface | Copper powder | Inexpensive, base-free conditions | oiccpress.comrsc.org |

| Magnetic Nanoparticle | nano-Fe3O4@EA | High yield, simple process, reusable | oiccpress.com |

| Metal-Organic Framework | MOF-Cr | High surface area, thermal stability | researchgate.net |

| Ionic Liquid | DIPEAc | High yield, high polarity and selectivity | scielo.org.mx |

| Organocatalyst | Triphenylphosphine | Mild, solvent-free conditions | organic-chemistry.org |

| Photocatalyst | Carbon Dots (CDs) | Photo-enhanced performance, rapid reaction | mdpi.com |

Synthesis of β-Enamino Ester Derivatives

β-Enamino esters are versatile synthetic intermediates used in the creation of various nitrogen-containing heterocyclic compounds. nih.govresearchgate.net Their synthesis is a significant area of organic chemistry. While not directly synthesized from this compound, structurally related β-enamino esters are prepared from its saturated analogue, ethyl 4-nitrophenylacetate.

A common method involves the reaction of ethyl 4-nitrophenylacetate with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov This condensation yields the corresponding β-enamino ester. nih.gov An alternative pathway is the reaction of ethyl 4-nitrophenylacetate with triethyl orthoformate and a secondary amine, such as piperidine (B6355638), under reflux conditions. nih.gov Generally, the synthesis of β-enamino esters can be achieved through the direct condensation of β-dicarbonyl compounds or related active methylene compounds with amines, often in an eco-friendly solvent like ethanol. researchgate.net

Role as a Synthetic Intermediate for Complex Molecular Architectures

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites: the electron-withdrawing nitro group, the α,β-unsaturated ester system, and the aromatic ring. These features allow for a wide range of chemical transformations.

The compound's conjugated system makes it a participant in various addition and cycloaddition reactions. The strong electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the molecule, deactivating the aromatic ring toward electrophilic substitution while facilitating nucleophilic aromatic substitution.

A critical application of this and related compounds is in the synthesis of unnatural α-amino esters. nih.gov For instance, related ethyl 3-aryl-2-nitroacrylates can be synthesized via condensation reactions. Subsequent reduction of the carbon-carbon double bond, followed by the reduction of the nitro group to an amine, provides a direct pathway to novel α-amino esters. nih.gov This transformation highlights the utility of the nitro-substituted acrylate scaffold in building complex, biologically relevant molecules. nih.gov The nitro group itself is a key functional handle, as its reduction to an amino group is a pivotal step in the synthesis of anilines, which are precursors to numerous dyes and pharmaceuticals.

Chemical Reactivity and Mechanistic Investigations of 2 Propenoic Acid, 3 4 Nitrophenyl , Ethyl Ester

Reactivity of the Acrylate (B77674) Moiety

The acrylate portion of the molecule, characterized by a carbon-carbon double bond conjugated with a carbonyl group, is the primary site for addition reactions. Its reactivity is significantly influenced by the electronic properties of the substituent on the phenyl ring.

Michael Addition Reactivity and Electronic Effects of the Nitro Group

The carbon-carbon double bond in ethyl 4-nitrocinnamate is electron-deficient due to the conjugation with the electron-withdrawing ester group. This deficiency is further intensified by the presence of the para-nitro group on the phenyl ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but significantly enhances the electrophilicity of the β-carbon of the acrylate moiety. This makes the compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles.

The enhanced reactivity can be illustrated by comparing the outcomes of Michael addition reactions with different substituted cinnamates.

Table 1: Influence of Substituents on Michael Addition Reactivity of Ethyl Cinnamate (B1238496) Derivatives This table is illustrative and based on general principles of organic chemistry, as a comprehensive, directly comparative dataset was not found in the available search results.

| Substituent (at para-position) | Electronic Effect | Expected Reactivity as Michael Acceptor |

| -NO₂ | Strong Electron-Withdrawing | High |

| -Cl | Weak Electron-Withdrawing | Moderate |

| -H | Neutral | Baseline |

| -OCH₃ | Strong Electron-Donating | Low |

Chemical Transformations of the Nitrophenyl Group

The nitrophenyl group of the molecule offers synthetic handles for various chemical modifications, primarily through the reduction of the nitro group or substitution reactions on the aromatic ring.

Reduction of the Nitro Group to Amino Derivatives

The nitro group of ethyl 4-nitrocinnamate can be selectively reduced to an amino group, yielding ethyl 4-aminocinnamate. This transformation is a common and synthetically useful reaction. One of the most effective methods for this reduction is catalytic hydrogenation. researchgate.net

A typical procedure involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol. researchgate.netwikipedia.org This method is generally high-yielding and clean.

Table 2: Representative Conditions for the Reduction of a Nitro Group in a Similar Aromatic Ester The following data is for the reduction of ethyl p-nitrobenzoate, a structurally similar compound, as specific yield data for the reduction of ethyl 4-nitrocinnamate under these exact conditions was not found.

| Reagents and Conditions | Product | Yield | Reference |

| H₂, Platinum oxide catalyst, 95% Ethanol | Ethyl p-aminobenzoate | 91-100% | Organic Syntheses Procedure chemicalbook.com |

| Indium powder, NH₄Cl, Ethanol/Water, Reflux | Ethyl 4-aminobenzoate | 90% | Organic Syntheses Procedure orgsyn.org |

Another method for the reduction involves the use of samarium diiodide (SmI₂) in the presence of a proton source. researchgate.net However, this reagent can also reduce the α,β-unsaturated ester system, so careful control of reaction conditions is necessary to achieve selective reduction of the nitro group. researchgate.net

Substitution Reactions

The nitrophenyl group's reactivity in substitution reactions is heavily influenced by the strong electron-withdrawing nature of the nitro group. This group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS): The presence of the nitro group, particularly at the para position to the ester group, makes the aromatic ring susceptible to nucleophilic attack. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex, a key intermediate in NAS reactions, facilitates the displacement of a suitable leaving group on the ring. youtube.com However, since there are no leaving groups other than hydrogen on the aromatic ring of ethyl 4-nitrocinnamate, direct NAS is not a typical reaction pathway. For NAS to occur, a derivative with a leaving group (e.g., a halogen) on the ring would be required.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring of ethyl 4-nitrocinnamate would be significantly slower than on benzene (B151609) and would be directed to the positions meta to the nitro group (i.e., the 3- and 5-positions relative to the cinnamate moiety). However, under forcing conditions, further nitration can occur. It has been reported that the reaction of ethyl 4-nitrocinnamate with nitric acid in sulfuric acid leads to attack of the nitronium ion at the β-carbon of the acrylate, followed by addition to form a nitroalcohol, rather than aromatic substitution.

Photoreactivity and Light-Sensitive Properties

The conjugated system of ethyl 4-nitrocinnamate, encompassing the phenyl ring, the double bond, and the carbonyl group, makes it a photoactive molecule. Upon absorption of ultraviolet (UV) light, the molecule can undergo various photochemical reactions. The primary absorption band for ethyl 4-nitrocinnamate is observed at approximately 301 nm, which is associated with a π to π* electronic transition.

A key photoreaction of cinnamic acid and its esters is [2+2] cycloaddition, leading to the formation of cyclobutane (B1203170) derivatives (truxinates and truxillates). researchgate.net This photodimerization can be influenced by factors such as the concentration of the solution and the presence of photosensitizers. In the solid state, the photodimerization of cinnamic esters can proceed with high efficiency and stereoselectivity. researchgate.net

The photophysical properties of substituted cinnamates have been studied to understand their potential as UVB blockers. The presence of a nitro group, as in p-nitrocinnamic acid, influences the relaxation pathways after photoexcitation. Theoretical studies suggest that para-substituted cinnamates, including the nitro derivative, tend to exhibit non-radiative decay from the excited state without a significant energy barrier, which can contribute to their photostability. researchgate.net This is in contrast to ortho and meta derivatives which may show fluorescence. researchgate.net The photostability is a crucial property for applications where the compound is exposed to light for extended periods.

Applications in Advanced Materials Science and Engineering

Monomer in Polymer and Copolymer Synthesis

As a derivative of propenoic acid, this compound serves as a monomer that can be polymerized or copolymerized to form a class of polymers known as polyacrylates. The ester group and the nitrophenyl substituent play crucial roles in determining the final properties of the polymer.

The incorporation of 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester into polyacrylate chains allows for the precise tailoring of material properties. The bulky and polar nitrophenyl side group can significantly influence the polymer's thermal and mechanical characteristics, such as its glass transition temperature and solubility. While specific data on homopolymers of ethyl 4-nitrocinnamate is limited in readily available literature, the principles of polymer chemistry suggest that the rigidity of the aromatic ring and the polarity of the nitro group would lead to polymers with higher glass transition temperatures compared to simple polyacrylates like poly(ethyl acrylate).

The synthesis of such polymers can be achieved through standard free-radical polymerization techniques. The reactivity of the acrylate (B77674) monomer is influenced by the substituents, and the presence of the nitrophenyl group can affect the polymerization kinetics. By copolymerizing this monomer with other acrylates or vinyl monomers, a wide range of properties can be achieved, enabling the creation of materials designed for specific applications.

Polymers containing cinnamate (B1238496) derivatives in their side chains are known to be photoreactive. acs.org This property is exploited in the creation of materials that exhibit photoinduced birefringence, a phenomenon where the refractive index of the material changes upon exposure to polarized light. This effect is the basis for various applications in optical data storage and photonics.

Upon irradiation with linearly polarized light, the cinnamate side chains can undergo reversible trans-cis photoisomerization and [2+2] photocycloaddition reactions. acs.org These photochemical transformations lead to an anisotropic alignment of the chromophores, resulting in a macroscopic change in the refractive index of the polymer film. This induced birefringence can be used to record optical information, such as holographic diffraction gratings.

While direct studies on polymers synthesized from this compound for this specific application are not widely reported, the underlying principles strongly suggest their potential. The nitrophenyl group acts as a powerful chromophore, and its interaction with light is central to these photo-optical phenomena. The ability to create stable and reversible changes in the optical properties of these polymers makes them attractive candidates for the development of rewritable optical media and other photonic devices. Research on similar azobenzene-containing polymers has demonstrated the potential for holographic data storage. rsc.org

Development of Non-Linear Optical (NLO) Materials

The quest for new materials with significant non-linear optical (NLO) properties for applications in optical communications, signal processing, and optical computing has driven research into organic polymers. These materials offer advantages such as high NLO coefficients, fast response times, and ease of processing. dtic.mil The molecular structure of this compound is particularly well-suited for creating NLO-active polymers.

The key to the NLO activity of polymers derived from this monomer lies in the chromophoric nature of the 4-nitrocinnamate group. A chromophore is a part of a molecule responsible for its color and, in the context of NLO materials, its ability to interact with and modify light. The 4-nitrocinnamate moiety constitutes a "push-pull" system, where the phenyl ring and the double bond act as a π-conjugated bridge, connecting an electron-donating group (the ether oxygen of the ester) and a strong electron-withdrawing group (the nitro group).

This intramolecular charge-transfer characteristic is fundamental to the NLO response. When a strong electric field from a laser beam passes through the material, it can induce a non-linear polarization in these chromophores, leading to phenomena such as second-harmonic generation (frequency doubling) and changes in the refractive index. By incorporating these chromophores as side chains in a polymer, it is possible to create a macroscopic material with a significant NLO response.

Organic materials are of particular interest for their third-order NLO properties, which are present in all materials, regardless of their symmetry. nih.gov These properties are described by the third-order susceptibility, χ(3), and are responsible for phenomena like the optical Kerr effect (an intensity-dependent refractive index, characterized by the non-linear refractive index, n₂) and two-photon absorption (characterized by the coefficient β).

Table 1: Key Third-Order Non-Linear Optical Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Non-linear Refractive Index | n₂ | Describes the change in the refractive index of a material with the intensity of light. |

| Third-Order Susceptibility | χ(3) | A tensor quantity that relates the induced polarization in a material to the third power of the applied electric field. |

The design of the chromophore at the molecular level is critical for maximizing the NLO response of the final polymer. For cinnamate-based systems, several factors can be tuned to enhance their NLO properties. The choice of the electron donor and acceptor groups is paramount. The nitro group in this compound is a powerful acceptor, contributing significantly to the molecular hyperpolarizability.

Photopolymerization Processes

While this compound is a derivative of cinnamic acid, a class of compounds known for their photoreactive properties, detailed research specifically outlining its direct role as a primary photoinitiator or monomer in photopolymerization processes is not extensively documented in readily available literature. Cinnamate derivatives, in general, are recognized for their ability to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to crosslinking and the formation of a polymer network. This characteristic is fundamental to their use in photoresists and other photocurable materials.

The presence of the acrylate group in this compound suggests its potential to participate in free-radical polymerization. Acrylate monomers are widely used in photopolymerization due to their high reactivity. The polymerization process is typically initiated by photoinitiators that, upon light absorption, generate reactive species (free radicals or cations) that attack the double bonds of the acrylate monomers, leading to rapid chain growth and the formation of a crosslinked polymer.

Although direct studies are limited, the structural features of this compound indicate a potential for its inclusion in photopolymerizable formulations. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the molecule and its reactivity. Further research is necessary to fully elucidate its specific function and efficiency within photoinitiating systems or as a co-monomer in the fabrication of advanced polymeric materials.

Integration into Dyes and Pigments

The molecular structure of this compound makes it a valuable intermediate in the synthesis of certain types of dyes. The key to this application lies in the transformation of the nitro group (-NO2) into an amino group (-NH2). This reduction is a common and critical step in the synthesis of many organic colorants.

Once the nitro group is reduced to an amine, the resulting compound, ethyl 3-(4-aminophenyl)propenoate, possesses a primary aromatic amine group. This amine group can then be diazotized, a process involving treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is a highly reactive species that can subsequently be coupled with various aromatic compounds (coupling components) such as phenols, naphthols, or aromatic amines to form azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and constitute the largest and most versatile class of synthetic organic dyes.

The specific properties of the resulting dye, such as its color, fastness, and affinity for different fibers, are determined by the chemical structures of both the diazonium component (derived from this compound) and the coupling component. The extended conjugation provided by the propenoate side chain can also influence the chromophoric system and thus the final color of the dye.

While the compound itself is not a dye, its role as a precursor highlights its importance in the synthesis of custom colorants for various applications, including textiles, plastics, and coatings.

Below is a table summarizing the key reactive sites of this compound and their relevance in the synthesis of advanced materials.

| Functional Group | Chemical Structure | Relevance in Material Science Applications |

| Acrylate Group | -CH=CH-COOC2H5 | Potential for participation in free-radical polymerization, contributing to the formation of polymer backbones in photocurable resins. |

| Nitro Group | -NO2 | Can be reduced to an amino group (-NH2), a critical step for the synthesis of azo dyes. Influences the electronic properties of the molecule. |

| Phenyl Ring | C6H4 | Provides a rigid structural component and serves as the aromatic core for dye synthesis after functional group modification. |

Crystallographic Studies and Supramolecular Assembly of 2 Propenoic Acid, 3 4 Nitrophenyl , Ethyl Ester and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. For a derivative, Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, this analysis has provided detailed structural information. The compound crystallizes in the monoclinic system with the space group P21/c. chemspider.com The crystal structure reveals a molecule that is nearly planar. chemspider.com This planarity is a key feature that influences the packing of the molecules in the crystal lattice.

Below is a summary of the crystallographic data obtained for this derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.0495 (9) |

| b (Å) | 10.8363 (6) |

| c (Å) | 7.6723 (5) |

| β (°) | 91.268 (4) |

| Volume (ų) | 1084.66 (12) |

| Z | 4 |

This data pertains to the derivative Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. chemspider.com

Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. These interactions are fundamental to the field of crystal engineering, where the goal is to design solids with specific properties.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. This method maps the electron distribution of a molecule within its crystalline environment. The resulting surface can be color-coded to highlight different types of close contacts between neighboring molecules.

For related nitro-containing organic compounds, Hirshfeld surface analysis typically reveals the prevalence of several key interactions. The analysis generates two-dimensional "fingerprint plots" which summarize the intermolecular contacts. For instance, in a similar compound, 2-(4-nitrophenyl)-2-oxoethyl benzoate, the percentage contributions of different contacts to the Hirshfeld surface were found to be: O···H (35.9%), H···H (29.7%), C···H (14.7%), and C···C (10.3%). These plots provide a quantitative measure of the relative importance of each type of interaction in the crystal packing.

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in the formation of predictable supramolecular structures. In the crystal structure of the derivative Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, the molecules are linked by weak C—H···O hydrogen bonds. chemspider.com These interactions form sheets within the crystal, demonstrating a well-defined hydrogen-bonding network. chemspider.com The presence of the nitro group and the ester functionality in 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester provides potential sites for similar C—H···O interactions, which would be expected to be a significant feature of its crystal packing.

Crystal Engineering for Specific Functionalities

By understanding and controlling the intermolecular interactions, it is possible to engineer crystals with desired physical and chemical properties.

Topochemical Photoaddition in the Solid State

Topochemical principles govern reactions in the solid state, where the crystal lattice acts as a template, pre-organizing the reactant molecules in a specific orientation. For a [2+2] photodimerization reaction to occur, the Schmidt topochemical postulate states that the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. This precise arrangement allows for the formation of a cyclobutane (B1203170) ring upon irradiation with UV light, yielding a stereospecific product with minimal atomic displacement.

The solid-state photochemical behavior of cinnamic acid and its derivatives has been a subject of extensive research. These compounds are known to undergo [2+2] photocycloaddition to form cyclobutane derivatives, with the stereochemistry of the product being dictated by the crystal packing of the monomer. The photodimerization of ethyl cinnamate (B1238496), for instance, has been reported to yield the ethyl ester of α-truxillic acid.

Influence of Substituents on Crystal Packing and Symmetry

The introduction of substituents onto the phenyl ring of ethyl cinnamate derivatives has a profound impact on their crystal packing and symmetry. These modifications alter the electronic and steric properties of the molecule, thereby influencing the nature and strength of intermolecular interactions that guide the supramolecular assembly.

The nitro group in this compound, being a strong electron-withdrawing group, significantly influences the molecule's polarity and its capacity for intermolecular interactions. This can lead to the formation of specific synthons, which are reliable and predictable patterns of intermolecular interactions. For instance, C–H···O hydrogen bonds involving the nitro group and the ester functionality are expected to play a crucial role in the crystal packing. The presence of the nitro group can also facilitate π–π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice.

A comparative analysis of the crystal structures of various substituted ethyl cinnamate derivatives reveals the directing effect of different functional groups. For example, a methoxy (B1213986) substituent, being an electron-donating group, would lead to a different set of intermolecular interactions and, consequently, a different crystal packing compared to the electron-withdrawing nitro group. Similarly, halogen substituents can introduce halogen bonding as a significant structure-directing interaction.

The table below illustrates the influence of different substituents on the melting point of ethyl cinnamate derivatives, which is an indirect indicator of the strength of the crystal lattice forces.

| Compound Name | Substituent | Melting Point (°C) |

| Ethyl cinnamate | -H | 12 |

| This compound | 4-NO₂ | 138-140 |

| Ethyl 4-methoxycinnamate | 4-OCH₃ | Liquid at RT |

| Ethyl 4-chlorocinnamate | 4-Cl | 35-37 |

The significantly higher melting point of the 4-nitro derivative compared to the unsubstituted, methoxy, and chloro derivatives suggests stronger intermolecular interactions and a more stable crystal lattice, highlighting the powerful influence of the nitro group on the supramolecular assembly. The specific symmetry of the crystal, described by its space group, is also a direct consequence of these substituent-guided packing motifs.

In a related compound, Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, the crystal structure is monoclinic with the space group P2₁/c. researchgate.net The molecules are linked by C–H···O hydrogen bonds, forming sheets that enclose R(26) ring motifs. researchgate.net This provides a tangible example of how nitro-substituted phenylpropenoates assemble in the solid state, driven by a network of weak intermolecular interactions.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Investigations

DFT calculations serve as a powerful tool to model the electronic structure and properties of ethyl 4-nitrocinnamate. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G*, which offers a balance between computational cost and accuracy for organic molecules .

Molecular Geometry and Vibrational Frequencies

Theoretical geometry optimization is a primary step in computational analysis, determining the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. For ethyl 4-nitrocinnamate, these calculations confirm that the (E)-isomer, where the phenyl ring and the ethyl ester group are on opposite sides of the carbon-carbon double bond, is the most stable conformation . This stability is largely due to reduced steric hindrance.

While specific calculated bond lengths and angles for ethyl 4-nitrocinnamate are not detailed in the available literature, DFT studies on analogous nitro-substituted aromatic esters provide representative data. For instance, calculations on similar structures would typically yield C=C double bond lengths around 1.34 Å, C-C single bonds in the range of 1.47-1.52 Å, and C=O carbonyl bond lengths near 1.22 Å. The geometry of the phenyl ring is also influenced by the strong electron-withdrawing nitro (-NO₂) group.

Vibrational frequency analysis, complementary to experimental infrared (IR) spectroscopy, helps in the identification of functional groups and confirms the stability of the optimized structure (i.e., the absence of imaginary frequencies). Key predicted vibrational modes for this molecule would include the C=O stretching of the ester group (~1700 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (~1520 cm⁻¹ and ~1350 cm⁻¹ respectively), and the trans C=C bond stretching (~1640 cm⁻¹) .

HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons .

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For ethyl 4-nitrocinnamate, the presence of an extended π-conjugation system involving the phenyl ring, the acrylate (B77674) double bond, and the carbonyl group, along with the electron-withdrawing nitro group, significantly influences the energies of these frontier orbitals. While a precise value for ethyl 4-nitrocinnamate is not available, a related study on cinnamic acid reported a small energy gap, indicating potential for reactivity nih.gov.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs.

For ethyl 4-nitrocinnamate, NBO analysis would reveal significant delocalization of π-electrons across the conjugated system. Key interactions would include the π(C=C) → π(C=O) and π(phenyl) → π(C=C) interactions, which stabilize the molecule. Furthermore, the strong electron-withdrawing nature of the nitro group would lead to significant charge transfer from the phenyl ring. The analysis would also quantify the stabilization energies associated with these intramolecular interactions, providing a deeper understanding of the molecule's electronic landscape. However, specific NBO analysis data for this compound is not present in the reviewed literature.

Prediction of Nonlinear Optical Properties (Hyperpolarizability, β)

Molecules with extended π-conjugated systems and significant charge asymmetry, often resulting from donor-acceptor groups, can exhibit nonlinear optical (NLO) properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Ethyl 4-nitrocinnamate possesses structural features conducive to NLO activity: a π-conjugated bridge (the propenoate system) connecting an electron-donating phenyl ring (relative to the nitro group) to an electron-withdrawing region (the nitro group and the ester function).

DFT calculations can predict the hyperpolarizability of molecules. Such calculations would likely show that ethyl 4-nitrocinnamate has a non-zero β value, suggesting its potential as a material for NLO applications. The magnitude of β would be highly dependent on the intramolecular charge transfer from the phenyl ring system towards the nitro group. Specific computational results on the hyperpolarizability of this compound are not available in the current literature.

Molecular Docking and Dynamics Simulations (for analogous compounds)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor), typically a protein. This method is instrumental in drug discovery and for understanding potential biological activities.

Protein Binding Affinity Predictions

While docking studies specifically for ethyl 4-nitrocinnamate are limited, extensive research on analogous cinnamic acid derivatives provides valuable insights into their potential protein binding affinities. These studies predict how structural modifications influence the strength of interaction, typically reported as a binding affinity or docking score in units of kcal/mol, where a more negative value indicates a stronger interaction nih.gov.

In one computational study, various cinnamic acid derivatives were docked against the active site of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in various diseases. The results showed that several derivatives could bind with considerable affinity. For example, cynarin (B1669657) and chlorogenic acid demonstrated strong binding affinities, suggesting they could be potent inhibitors genominfo.orgnih.gov.

Another study investigated the binding of cinnamic acid and its esters to several antioxidant-related enzymes. The binding affinity of ethyl cinnamate (B1238496), a closely related analogue lacking the nitro group, was predicted against four different receptors, indicating moderate interaction nih.gov. The addition of substituents was found to generally increase the binding affinity nih.gov.

The table below summarizes the predicted binding affinities for several cinnamic acid derivatives against different protein targets, as found in the literature.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Cynarin | MMP-9 | -14.68 |

| Chlorogenic Acid | MMP-9 | -12.62 |

| Rosmarinic Acid | MMP-9 | -11.85 |

| Cinnamyl Cinnamate | Multiple Receptors (Average) | -8.66 |

| Phenyl Cinnamate | Multiple Receptors (Average) | -8.61 |

| Butyl Cinnamate | Multiple Receptors (Average) | -7.28 |

| o-Coumaric Acid | Multiple Receptors (Average) | -7.23 |

| Allyl Cinnamate | Multiple Receptors (Average) | -6.80 |

| Ethyl Cinnamate | Multiple Receptors (Average) | -6.72 |

| Methyl Cinnamate | Multiple Receptors (Average) | -6.32 |

These results for analogous compounds suggest that ethyl 4-nitrocinnamate, as a member of the cinnamic acid derivative family, likely possesses the ability to interact with various biological targets. The presence of the nitro group would significantly alter its electronic and steric profile compared to ethyl cinnamate, likely influencing its specific binding affinities.

Ligand-Protein Interaction Profiling

Computational chemistry offers powerful tools for predicting how a specific molecule, or ligand, might interact with biological macromolecules like proteins. For derivatives of cinnamic acid, methods such as molecular docking are leveraged to predict and analyze their efficacy in various biological contexts. This in silico technique models the interaction between a ligand and the active site of a target protein, predicting the preferred orientation of the ligand when bound to form a stable complex.

The goal of such profiling is to determine the binding affinity, which is often expressed as a binding energy score, and to identify key intermolecular interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues within the protein's active site. By understanding these interactions, researchers can elucidate the potential mechanism of action and guide the design of more potent molecules. While these computational approaches are widely applied to the cinnamate scaffold, specific ligand-protein interaction profiling studies for 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester are not extensively detailed in a review of available research.

Structure-Electronic Property Relationships

The relationship between the molecular structure of this compound and its electronic properties is significantly influenced by its key functional groups. The compound's extended conjugated system, which includes the phenyl ring, the acrylate double bond, and the carbonyl group, gives rise to its characteristic electronic behavior.

Computational methods are essential for a deep understanding of these structure-property relationships. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental for this purpose. A common and effective level of theory for organic molecules like this is the B3LYP functional combined with a 6-31G* basis set. Such calculations can determine the molecule's most stable three-dimensional geometry, confirming that the (E)-isomer (trans) is the most stable conformation.

DFT is also used to calculate key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's reactivity and stability. The presence of the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted analogue, ethyl cinnamate.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate and simulate electronic absorption spectra (UV-Vis). By computing the energies of electronic transitions, TD-DFT can predict the absorption wavelengths (λmax). The primary electronic transition for this compound is the π→π* transition within its conjugated system. The strong electron-withdrawing effect of the nitro group shifts the compound's UV-Vis absorption maximum (λₘₐₓ) to a range of approximately 320–340 nm in polar solvents. Computational models can predict these solvatochromic shifts, although they require validation with experimental data.

The table below summarizes the key aspects of the structure-electronic property relationships for this compound.

| Structural Feature / Method | Influence on Electronic Properties |

| p-Nitro Group | Acts as a strong electron-withdrawing group, influencing reactivity and electron distribution. |

| Conjugated System | The phenyl ring, C=C double bond, and carbonyl group create a π-system responsible for UV-Vis absorption. |

| Density Functional Theory (DFT) | Used to calculate optimized geometry, HOMO-LUMO energies, and other electronic descriptors. |

| Time-Dependent DFT (TD-DFT) | Simulates UV-Vis spectra and predicts absorption maxima (λmax) resulting from π→π* transitions. |

| HOMO-LUMO Gap | A key descriptor of chemical reactivity and stability, influenced by the nitro substituent. |

Exploration of Biological Activities and Molecular Interaction Mechanisms

Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)

While direct and extensive cytotoxic profiling for ethyl (E)-3-(4-nitrophenyl)prop-2-enoate is not widely documented in publicly available research, studies on its close structural analogues provide significant insights into its potential anticancer activity. The substitution on the cinnamate (B1238496) scaffold plays a crucial role in the cytotoxic potency of these compounds.

A study investigating the cytotoxic effects of methyl esters of nitrocinnamic acid, which are closely related to the ethyl ester, demonstrated notable activity against P388 murine leukemia cells. Specifically, the para-nitro analogue, methyl 3-(4-nitrophenyl)acrylate, exhibited potent cytotoxicity with a 50% inhibitory concentration (IC₅₀) of 7.98 µg/mL. researchgate.net Its ortho-nitro counterpart, methyl 3-(2-nitrophenyl)acrylate, was less potent, with an IC₅₀ of 27.78 µg/mL. researchgate.net This suggests that the position of the nitro group significantly influences the compound's cytotoxic potential.

For context, other cinnamic acid derivatives have also been evaluated against various cancer cell lines. For instance, ethyl-p-methoxycinnamate, an analogue where the nitro group is replaced by a methoxy (B1213986) group, showed an IC₅₀ value of 245.5 µg/ml against the CL-6 cholangiocarcinoma cell line. nih.gov Long-chain alkyl esters of hydroxycinnamic acids have also demonstrated selective cytotoxicity against cancer cells, inducing apoptosis. epa.gov

Cytotoxicity of Nitrocinnamate Analogues

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Methyl 3-(4-nitrophenyl)acrylate | P388 Murine Leukemia | 7.98 |

| Methyl 3-(2-nitrophenyl)acrylate | P388 Murine Leukemia | 27.78 |

| Ethyl-p-methoxycinnamate | CL-6 Cholangiocarcinoma | 245.5 |

Mechanistic Hypotheses: Interaction with Cellular Proteins

The mechanism of action for cinnamic acid derivatives often involves interaction with key cellular proteins that regulate cell growth and survival. nih.gov Cinnamic acid and its analogues have been identified as inhibitors of oncogenic protein kinases, which are crucial in controlling cell signaling networks. nih.govresearchgate.net Dysregulation of these kinases is a hallmark of many cancers.

Studies on the broader class of cinnamic acid derivatives suggest that they can interfere with signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and JAK2/STAT pathways. nih.govresearchgate.net For example, certain cinnamic amides have been evaluated as potential EGFR kinase inhibitors. semanticscholar.org Furthermore, research on cinnamic acid itself has shown it can induce apoptosis in breast cancer cells through the TNFA-TNFR1 mediated extrinsic apoptotic pathway, which involves the activation of caspase-8 and caspase-3. nih.gov While these studies were not performed on ethyl p-nitrocinnamate specifically, they provide a plausible framework for its potential mechanism of action, suggesting it may interact with and inhibit proteins within these critical oncogenic pathways.

Nitro Group Reduction and Reactive Intermediates

The presence of a nitroaromatic group is a key structural feature that can be directly related to the biological activity of a compound. nih.gov In biological systems, the nitro group can undergo enzymatic reduction, a process catalyzed by enzymes such as nitroreductases. nih.govsvedbergopen.com This metabolic process is crucial as it can lead to the formation of highly reactive intermediates. svedbergopen.comnih.gov

The one-electron reduction of the nitro group produces an unstable nitro radical anion. nih.gov A sequential two-electron reduction pathway generates nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov These intermediates are electrophilic and can covalently bind to cellular nucleophiles, such as DNA and proteins, leading to cellular damage and cytotoxic effects. nih.govsvedbergopen.com This bioactivation via reduction is a known mechanism of action for several nitro-containing antimicrobial and anticancer agents. nih.gov Therefore, it is hypothesized that the cytotoxicity of ethyl p-nitrocinnamate could be mediated, at least in part, by the intracellular reduction of its nitro group into reactive species that disrupt cellular function.

Potential as a Michael Acceptor in Drug Discovery Research

The chemical structure of ethyl p-nitrocinnamate features an α,β-unsaturated carbonyl moiety, a classic example of a Michael acceptor. mdpi.com This structural motif is of significant interest in drug discovery because it can react with biological nucleophiles via a conjugate addition reaction, known as the Michael addition. nih.gov

In the physiological context, the sulfhydryl group of cysteine residues in proteins and the amine groups in various biomolecules are potent nucleophiles that can react with Michael acceptors. nih.gov This covalent bond formation can lead to the irreversible inhibition of target proteins, such as enzymes or transcription factors, that are critical for cancer cell survival and proliferation. mdpi.com The electrophilicity of the double bond in ethyl p-nitrocinnamate is further enhanced by the electron-withdrawing nature of both the ester group and the para-nitro group on the phenyl ring. This inherent reactivity makes it a candidate for development as a covalent inhibitor targeting specific proteins with reactive cysteine residues in their active or allosteric sites.

Thienylmethylthio Derivatives and Kinase Pathway Inhibition

While research specifically on thienylmethylthio derivatives of 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester is not available, the broader fields of kinase inhibitor development and medicinal chemistry provide a basis for exploring such modifications. Cinnamic acid derivatives are known to be scaffolds for kinase inhibitors. nih.govscispace.com Kinases are a major class of drug targets in oncology due to their central role in cell signaling. nih.gov

The synthesis of novel derivatives is a common strategy to optimize the potency and selectivity of a lead compound. Introducing a thienylmethylthio group would significantly alter the steric and electronic properties of the parent molecule. The thiophene (B33073) ring is a common heterocycle in medicinal chemistry, and its derivatives have shown promise as multi-kinase inhibitors, particularly targeting pathways like VEGFR-2, which is involved in angiogenesis. Modifying the cinnamate scaffold with such a group could potentially direct its activity towards specific kinase targets, a strategy that warrants further investigation in the pursuit of novel anticancer agents.

Studies on Analogues and Positional Isomers

The biological activity of ethyl p-nitrocinnamate can be understood more deeply by comparing it with its structural analogues and positional isomers. The nature and position of substituents on the phenyl ring and the type of ester group can dramatically influence cytotoxicity.

As previously mentioned, the methyl ester analogue, methyl 3-(4-nitrophenyl)acrylate, is a potent cytotoxic agent against P388 leukemia cells. researchgate.net Changing the nitro group's position from para to ortho, as in methyl 3-(2-nitrophenyl)acrylate, results in a significant decrease in activity. researchgate.net This highlights the sensitivity of the biological activity to the substitution pattern on the aromatic ring.

Furthermore, replacing the electron-withdrawing nitro group with an electron-donating methoxy group, as in ethyl-p-methoxycinnamate (EPMC), also alters the biological profile. EPMC has been shown to possess cytotoxic and pro-apoptotic properties, inhibiting cell migration and colony formation in colorectal carcinoma cells. researchgate.net Studies on long-chain alkyl esters of other substituted cinnamic acids, such as p-coumaric and caffeic acids, have shown that increasing the length of the alkyl chain can enhance cytotoxic activity against certain cancer cell lines. epa.gov

Comparative Cytotoxicity Profiles

The comparative analysis of cytotoxicity data from various analogues underscores the key structural features required for activity. The data available for the methyl nitrocinnamate isomers provides a clear example of this structure-activity relationship.

Comparative Cytotoxicity of Nitrocinnamate Isomers and Analogues

| Compound | Substitution | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|---|

| Methyl 3-(4-nitrophenyl)acrylate | para-Nitro, Methyl Ester | P388 Murine Leukemia | 7.98 researchgate.net |

| Methyl 3-(2-nitrophenyl)acrylate | ortho-Nitro, Methyl Ester | P388 Murine Leukemia | 27.78 researchgate.net |

| Ethyl-p-methoxycinnamate | para-Methoxy, Ethyl Ester | HCT-116 Colorectal Carcinoma | Significantly antiproliferative researchgate.net |

| Tetradecyl p-coumarate | para-Hydroxy, C14 Alkyl Ester | MOLT-4 Leukemia | ~0.28 (0.123 µM) epa.gov |

The superior activity of the para-nitro isomer over the ortho-nitro isomer in the methyl ester series suggests that the electronic and steric effects at the para position are more favorable for cytotoxic action in that specific cell line. researchgate.net The potent activity of long-chain esters of p-coumaric acid against leukemia cells indicates that lipophilicity, conferred by the long alkyl chain, is another critical determinant of anticancer efficacy in this class of compounds. epa.gov These comparisons provide a valuable guide for the future design and synthesis of more potent and selective cinnamic acid-based anticancer agents.

Impact of Nitro Group Position on Bioactivity

The position of the nitro group on the phenyl ring of a molecule is a critical determinant of its biological activity. This structural nuance can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets. Studies on chalcones, which share a similar structural framework to cinnamic acid esters, have demonstrated that the location of the nitro substituent plays a pivotal role in their anti-inflammatory effects. mdpi.comresearchgate.net

For instance, research on a series of nitro-substituted chalcones in a TPA-induced mouse ear edema model revealed distinct differences in anti-inflammatory activity based on the nitro group's position. mdpi.com The compound with the nitro group at the ortho position of the A-ring (compound 2 ) and the compound with the nitro group at the ortho position of the B-ring (compound 5 ) showed the highest percentages of inflammation inhibition. mdpi.com Conversely, the meta-substituted equivalent showed significantly lower activity. mdpi.com These findings suggest that the ortho position is particularly favorable for this specific biological action. mdpi.comresearchgate.net The compound with a nitro group in the para position of the B ring demonstrated notable vasorelaxant activity, indicating that different positions can confer distinct biological functions. mdpi.comresearchgate.net

| Compound | Nitro Group Position(s) | Inhibition of Inflammation (%) |

|---|---|---|

| Chalcone 1 | None | 31.75 ± 1.49 |

| Nitrochalcone 2 | ortho (Ring A) | 71.17 ± 1.66 |

| Nitrochalcone 3 | meta (Ring A) | 18.32 ± 1.53 |

| Nitrochalcone 5 | ortho (Ring B) | 80.77 ± 2.82 |

| Nitrochalcone 7 | para (Ring B) | 30.09 ± 0.67 |

| Indomethacin (Control) | N/A | 71.48 ± 1.62 |

Enzyme Substrate Investigations (using related chromogenic esters)

Measurement of Esterase Activity

Esters related to this compound, particularly p-nitrophenyl esters, serve as valuable chromogenic substrates for the measurement of esterase activity. Esterases are enzymes that catalyze the hydrolysis of ester bonds, and their activity can be quantified by monitoring the rate at which they break down a substrate. mdpi.com

The utility of p-nitrophenyl esters, such as p-nitrophenyl acetate (B1210297), in these assays stems from the properties of the hydrolysis product, p-nitrophenol. When the ester bond is cleaved by an esterase, it releases p-nitrophenol, a chromophore that absorbs light in the visible spectrum. The amount of p-nitrophenol produced can be measured spectrophotometrically, typically at a wavelength of 400 nm. mdpi.com The increase in absorbance over time is directly proportional to the rate of the enzymatic reaction, thus providing a measure of the esterase's activity. This spectral method is considered a simple and rapid way to determine enzyme activity.

However, the absorbance spectrum of p-nitrophenol is pH-sensitive, which can be a limitation. Its pKa is around 7.0, and its absorbance characteristics can change below pH 8. To overcome this, some methods propose measuring absorbance at the isosbestic point of p-nitrophenol (around 347 nm), where the absorbance is independent of pH, thereby increasing the accuracy and reliability of the assay.

Protein Binding Studies

The interaction of small molecules with plasma proteins, particularly serum albumin, is a crucial factor in their distribution and bioavailability. While direct protein binding studies on this compound are not extensively documented, research on structurally similar cinnamic acid derivatives provides significant insight into the potential binding behavior of this class of compounds. Human serum albumin (HSA) is a major transport protein in the blood with two primary drug binding sites, known as site I and site II. mdpi.com

Studies using fluorescence spectroscopy have shown that various cinnamic acid derivatives bind to serum albumins, often with binding constants in the range of 10⁴ dm³ mol⁻¹. nih.gov For example, the binding of 4-(dimethylamino) cinnamic acid (DMACA) and trans-ethyl p-(dimethylamino) cinnamate (EDAC) to albumins occurs in a 1:1 stoichiometry. nih.gov The interaction is often spontaneous and driven by entropy. nih.gov

The binding mechanism is typically static quenching, where the ligand and protein form a stable complex. nih.gov The nature of the forces stabilizing this complex can vary; investigations into cinnamaldehyde (B126680) and its metabolite cinnamic acid revealed that hydrophobic interactions were dominant for the former, while electrostatic interactions were key for the latter's binding to HSA. nih.gov Furthermore, the substitution pattern on the aromatic ring plays a role, with studies on hydroxylated cinnamic acid derivatives showing that the number and position of hydroxyl groups influence the binding affinity and the extent of conformational changes induced in the protein. researchgate.net For instance, the binding constants for caffeic acid and p-coumaric acid with HSA were found to be greater than that of unsubstituted cinnamic acid. researchgate.net

| Compound | Binding Constant (KA) | Number of Binding Sites | Primary Binding Forces |

|---|---|---|---|

| Cinnamic acid | Lower than hydroxylated derivatives | ~1 | Electrostatic nih.gov |

| p-Coumaric acid | > Cinnamic acid | ~1 | Not specified |

| Caffeic acid | > p-Coumaric acid | ~1 | Hydrogen bonds, van der Waals forces pan.olsztyn.pl |

| Cinnamaldehyde | Not specified | ~1 | Hydrophobic nih.gov |

Structure Property and Structure Activity Relationship Studies with Derivatives and Analogues

Impact of Ester Substituents on Solubility and Stability

The nature of the ester substituent in derivatives of 3-(4-nitrophenyl)-2-propenoic acid has a pronounced effect on key physical properties like solubility and chemical stability, particularly hydrolytic stability.

Solubility: The aqueous solubility of esters is inversely related to the length of the alkyl chain. Shorter-chain esters, such as the methyl or ethyl esters, are more soluble in water than their longer-chain counterparts (e.g., propyl, butyl). This is because while the ester group can participate in hydrogen bonding with water molecules, the nonpolar hydrocarbon portion of the alkyl chain cannot. As the chain length increases, the hydrophobic character of the molecule dominates, disrupting the hydrogen-bond network of water and leading to decreased solubility. libretexts.orgnagwa.com This trend is crucial for applications where controlled solubility is required.

| Ester Substituent (Alkyl Group) | Relative Aqueous Solubility | Primary Reason |

|---|---|---|

| Methyl | Highest | Increasing length of the nonpolar alkyl chain reduces favorable interactions with polar water molecules. libretexts.orgnagwa.com |

| Ethyl | High | |

| n-Propyl | Moderate | |

| n-Butyl | Low |

Stability: The stability of the ester group, particularly against hydrolysis, is also influenced by the size and structure of the alkyl substituent. In base-catalyzed hydrolysis, the reaction rate can be affected by the steric hindrance and electronic properties of the leaving alkoxide group. nih.gov Studies on related ester compounds have shown varied results. For some series, increasing the alkyl chain length leads to greater stability against hydrolysis. researchgate.net For instance, in studies of alkyl lactates, the longer ethyl chain resulted in a longer timeframe for the initiation of hydrolysis compared to the shorter methyl chain. chemrxiv.org However, in the context of enzyme-catalyzed hydrolysis, longer alkyl chains may fit better into hydrophobic pockets of enzymes, potentially increasing the rate of metabolic breakdown. nih.gov The stability of the ester is a critical factor, as the ester group is often associated with metabolic instability in bioactive compounds. nih.gov

Effect of Halogenation on Electronegativity and Dipole Moments

Introducing halogen substituents (F, Cl, Br, I) onto the phenyl ring of ethyl 4-nitrocinnamate significantly alters the molecule's electronic properties, primarily its electronegativity and dipole moment. Halogens are highly electronegative atoms that exert a strong electron-withdrawing inductive effect.

Dipole Moments: The dipole moment of a molecule is a vector quantity that depends on the magnitude and direction of individual bond dipoles. In ethyl 4-nitrocinnamate, there is a significant dipole moment arising from the powerful electron-withdrawing nitro group (-NO₂) and the ester group. Introducing a halogen atom will add another polar C-X bond, thereby changing the net molecular dipole moment. The final dipole moment will depend on the position of the halogen relative to the other functional groups. For example, a halogen placed at the ortho or meta position relative to the nitro group will result in a different net dipole moment compared to a substitution at a different position, due to the vector addition of the individual bond dipoles.

| Property | Effect of Halogen Addition | Underlying Principle |

|---|---|---|